1-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione
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Overview
Description
1-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a complex organic compound that features an indole moiety, a piperidine ring, and an imidazolidine-2,4-dione core. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the acetyl group and the piperidine ring.
The final step involves the formation of the imidazolidine-2,4-dione core, which can be achieved through a cyclization reaction. This step often requires the use of a coupling reagent such as TBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate) and a base like lutidine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl groups in the imidazolidine-2,4-dione core can be reduced to form corresponding alcohols.
Substitution: The indole and piperidine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution on the indole ring can be achieved using reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitution on the piperidine ring can be facilitated by alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives, while reduction of the imidazolidine-2,4-dione core can produce corresponding alcohols.
Scientific Research Applications
1-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for studying cellular processes and interactions.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 1-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity, while the imidazolidine-2,4-dione core may contribute to its overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole moiety.
Piperidine derivatives: Compounds with a piperidine ring that exhibit various biological activities.
Imidazolidine-2,4-dione derivatives: Compounds with a similar core structure used in medicinal chemistry.
Uniqueness
1-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is unique due to its combination of three distinct pharmacophores in a single molecule. This structural complexity allows for diverse interactions with biological targets, potentially leading to a wide range of biological activities and applications.
Properties
IUPAC Name |
1-[1-(2-indol-1-ylacetyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c29-22(16-26-13-10-18-6-4-5-9-21(18)26)25-14-11-19(12-15-25)27-17-23(30)28(24(27)31)20-7-2-1-3-8-20/h1-10,13,19H,11-12,14-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQAKKJFLWFMFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)CN4C=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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